Boc-N-ET-leu-OH dcha

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

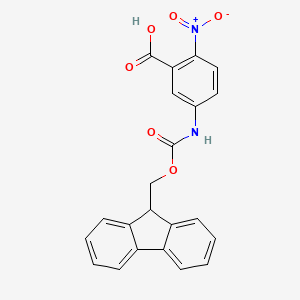

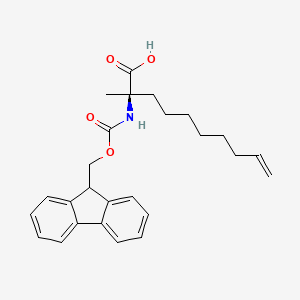

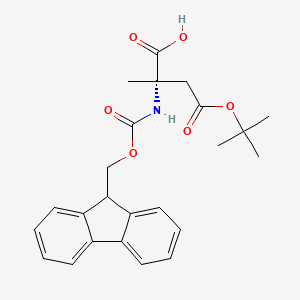

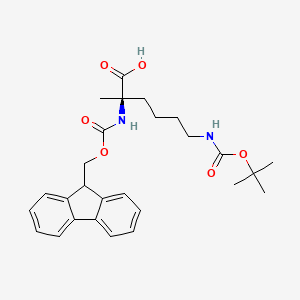

Boc-N-ET-leu-OH dcha (also known as Boc-N-ethyl-L-leucine) is a synthetic amino acid that is used in a variety of research applications. It is a chiral molecule that has been used in the synthesis of peptides, proteins, and other biopolymers molecules. It has been used in a variety of lab experiments, including chemical synthesis, enzymatic reactions, and other biochemical studies. In

科学的研究の応用

Application in Synthetic Organic Chemistry

Specific Scientific Field

The specific scientific field where “Boc-N-ET-leu-OH dcha” is used is Synthetic Organic Chemistry .

Comprehensive and Detailed Summary of the Application

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis . “Boc-N-ET-leu-OH dcha” is a derivative of the Boc group.

Detailed Description of the Methods of Application or Experimental Procedures

An efficient and sustainable method for N-Boc deprotection has been described. This method uses a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst . The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields .

Thorough Summary of the Results or Outcomes Obtained

The strategy of using a deep eutectic solvent for N-Boc deprotection has found advantages in greening, simplicity, and short reaction times, resulting in a useful alternative to standard methods . The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields .

特性

IUPAC Name |

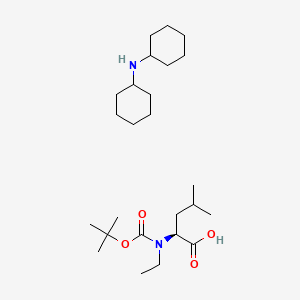

N-cyclohexylcyclohexanamine;(2S)-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4.C12H23N/c1-7-14(12(17)18-13(4,5)6)10(11(15)16)8-9(2)3;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h9-10H,7-8H2,1-6H3,(H,15,16);11-13H,1-10H2/t10-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRZJZVOYRZOXHC-PPHPATTJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C(CC(C)C)C(=O)O)C(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN([C@@H](CC(C)C)C(=O)O)C(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H48N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-N-ET-leu-OH dcha | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。